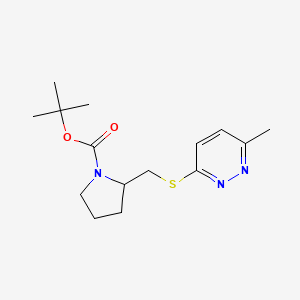
6,7-Dimethoxyisoquinolin-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxyisoquinolin-4-OL is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two methoxy groups at positions 6 and 7, and a hydroxyl group at position 4 on the isoquinoline skeleton. It has a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyisoquinolin-4-OL typically involves multiple steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the methoxy positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of halogenated isoquinoline derivatives
科学研究应用
6,7-Dimethoxyisoquinolin-4-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting specific receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 6,7-Dimethoxyisoquinolin-4-OL involves its interaction with specific molecular targets. It is known to bind to sigma receptors, particularly sigma-2 receptors, which are overexpressed in various malignant tumors. This binding can modulate cell proliferation and apoptosis pathways, making it a potential candidate for anticancer drug development .
相似化合物的比较
6,7-Dimethoxyquinazoline-4(3H)-one: Known for its potential in treating Alzheimer’s disease.
4,6,7-Substituted Quinazoline Derivatives: Evaluated for their antiproliferative activities against cancer cells
Uniqueness: 6,7-Dimethoxyisoquinolin-4-OL is unique due to its specific substitution pattern and its ability to interact with sigma receptors, which distinguishes it from other isoquinoline derivatives
属性
CAS 编号 |
71521-95-4 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
6,7-dimethoxyisoquinolin-4-ol |
InChI |
InChI=1S/C11H11NO3/c1-14-10-3-7-5-12-6-9(13)8(7)4-11(10)15-2/h3-6,13H,1-2H3 |
InChI 键 |
IHJUKWGVVZQBQT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C=NC=C2O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


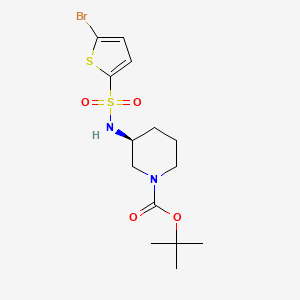
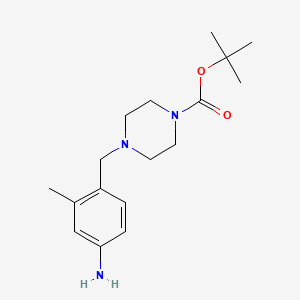
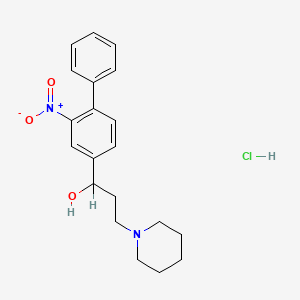
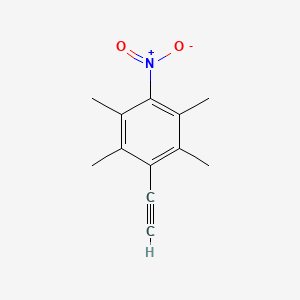
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)

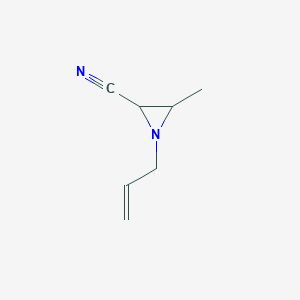
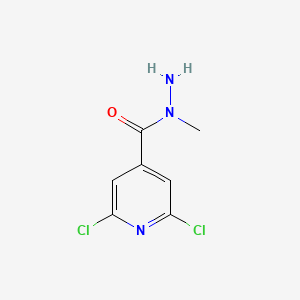
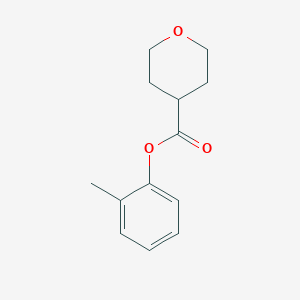
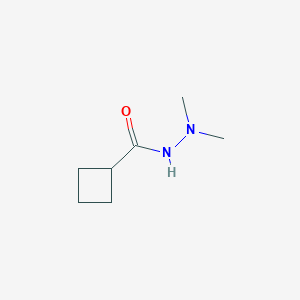
![4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13958015.png)
![2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B13958028.png)
